MFCD31714240
Description
However, based on the structural and functional analogs discussed in the literature, we can infer that it likely belongs to a class of synthetic organic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds are typically characterized by their molecular weight, functional groups, and physicochemical properties, which influence their reactivity, stability, and bioavailability.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBVIPBQGRDXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and ethylamine.
Reaction Conditions: The 3-fluorobenzyl chloride is reacted with ethylamine in the presence of a base such as sodium hydroxide to form the intermediate 2-(3-Fluorobenzylsulfanyl)ethylamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amines.
Reduction: Reduced amine derivatives.
Scientific Research Applications
2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with biological molecules, potentially affecting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares key structural, synthetic, and functional attributes of analogous compounds to hypothesize the properties of MFCD31714240. Data is derived from compounds with similar MDL identifiers and CAS numbers in the evidence.
Table 1: Structural and Physicochemical Properties
Key Observations:
In contrast, CAS 1046861-20-4 (C6H5BBrClO2) is a boron-containing aromatic compound, likely employed in Suzuki-Miyaura coupling reactions . this compound, if structurally similar to these analogs, may exhibit tailored reactivity for cross-coupling or intermediate synthesis.
The consistent bioavailability score (0.55) across analogs suggests that this compound might also face challenges in metabolic stability or membrane permeability.
Synthetic Methods :
- CAS 1022150-11-3 is synthesized via nucleophilic substitution in DMF with potassium carbonate, while CAS 1533-03-5 employs palladium-catalyzed cross-coupling in THF/water .
- These methods highlight the importance of polar aprotic solvents and transition-metal catalysts in synthesizing structurally complex analogs, which may extend to this compound.
Table 2: Similarity Metrics of Analogous Compounds
Critical Differences:
- Halogen vs. Boron Substituents : Halogenated compounds (e.g., CAS 1761-61-1) exhibit electrophilic reactivity, whereas boron-containing analogs (e.g., CAS 1046861-20-4) are pivotal in cross-coupling reactions .
- Fluorinated Moieties: Compounds like CAS 1533-03-5 (C10H9F3O) demonstrate enhanced metabolic resistance due to the trifluoromethyl group, a feature absent in non-fluorinated analogs .
Research Findings and Limitations
Analytical Challenges :
- emphasizes the need for validated analytical methods (e.g., HPLC, NMR) to resolve structural ambiguities in complex analogs like CAS 1022150-11-3 .
- This compound would likely require similar rigorous characterization to confirm purity and functionality.
Toxicity and Safety :
- Recurrent hazard statements (e.g., H302: harmful if swallowed) across analogs underscore the importance of safety protocols in handling this compound .
Knowledge Gaps: The absence of this compound-specific data limits direct comparisons. Future studies should prioritize synthesizing and profiling this compound using methodologies described in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
